N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H18ClFN4O4 and its molecular weight is 456.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for radiolabeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), have been explored. These compounds, such as DPA-714, are selective ligands for the translocator protein (18 kDa), indicating potential applications in neuroimaging and the study of neuroinflammatory processes in various diseases (Dollé et al., 2008).
Antimicrobial Properties
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has demonstrated significant anti-inflammatory activity. Such compounds, developed through a series of chemical reactions and confirmed via spectroscopic methods, show promise in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Photovoltaic and Ligand-Protein Interaction Studies
Benzothiazolinone acetamide analogs have been synthesized and studied for their photochemical and thermochemical modeling to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and molecular docking studies indicate potential for various biomedical applications (Mary et al., 2020).
Antimicrobial Agent Synthesis
The synthesis and evaluation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, modified with fluorine-substituted phenyl acetamide derivatives, have shown promising antimicrobial properties. These compounds exhibit significant potency against a broad panel of bacterial and fungal strains, highlighting the role of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O4/c1-30-18-11-19(31-2)16(10-15(18)23)25-20(29)12-28-9-3-4-17(28)22-26-21(27-32-22)13-5-7-14(24)8-6-13/h3-11H,12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZNVSSJLDKLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.